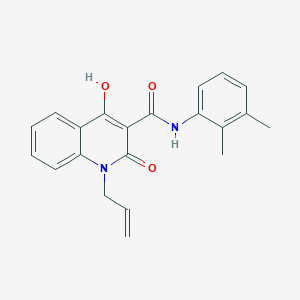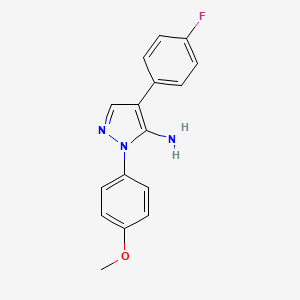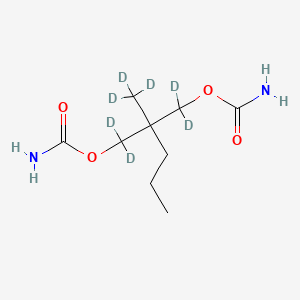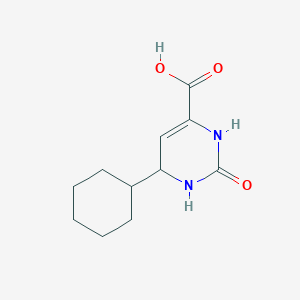
N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes an allyl group, a dimethylphenyl group, and a quinolinecarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the allyl and dimethylphenyl groups. Common reagents used in these reactions include allyl bromide, dimethylphenylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The allyl and dimethylphenyl groups can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
Aplicaciones Científicas De Investigación
1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE include other quinoline derivatives and carboxamides with different substituents. Examples include:
- N-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- N-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of 1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C21H20N2O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-4-12-23-17-11-6-5-9-15(17)19(24)18(21(23)26)20(25)22-16-10-7-8-13(2)14(16)3/h4-11,24H,1,12H2,2-3H3,(H,22,25) |
Clave InChI |
DPARLHKMNYAHGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)




![[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12045251.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)

![ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate](/img/structure/B12045262.png)

![N'-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12045274.png)


![N-(4-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12045282.png)
